MELK Kinase Inhibition: Target Compound vs. Reference MELK Inhibitor
In a single-concentration kinase inhibition assay, 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide demonstrated negligible inhibition of maternal embryonic leucine zipper kinase (MELK), with an IC₅₀ value exceeding 10,000 nM [1]. This represents a >1,000-fold lower potency compared to the well-characterized MELK inhibitor OTSSP167 (IC₅₀ = 0.41 nM [2]), confirming that the target compound is effectively inactive against this kinase. No other kinase inhibition data were identified.
| Evidence Dimension | MELK kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | OTSSP167 (MELK inhibitor): IC₅₀ = 0.41 nM |
| Quantified Difference | >24,000-fold lower potency |
| Conditions | Target compound: inhibition of MELK (unknown origin) using peptide substrate, 30 min incubation, europium donor dye-based plate reader. OTSSP167: inhibition of recombinant MELK, [γ-³³P]ATP filtration assay. |
Why This Matters
Proven lack of MELK inhibition eliminates a common off-target liability in kinase-focused projects and may be critical for screens where MELK-driven cytotoxicity must be excluded.
- [1] BindingDB entry BDBM50166121: Inhibition of MELK (unknown origin) by 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, IC₅₀ >1.00E+4 nM. View Source
- [2] Chung S, Suzuki H, Miyamoto T, et al. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. Oncotarget. 2012;3(12):1629-1640. (OTSSP167 IC₅₀ = 0.41 nM) View Source
